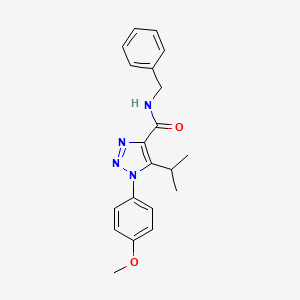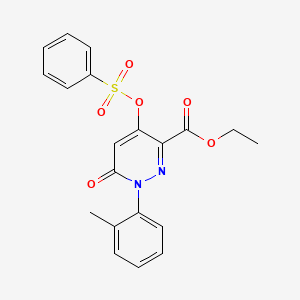
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. PCP has been used for both medicinal and recreational purposes, but its use has been limited due to its potential for abuse and harmful side effects. Despite this, PCP has been the subject of extensive scientific research, and its unique properties have led to a better understanding of the brain and its functions.
Mecanismo De Acción
Target of Action
The primary target of (1-Aminocyclohexyl)-phenylmethanol hydrochloride is penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a common target for antibiotics .
Mode of Action
The compound’s mode of action involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . This stability allows it to resist enzymatic degradation and maintain its antibacterial activity .
Biochemical Pathways
This disruption can lead to cell lysis and death .
Pharmacokinetics
It is known that the compound is moderately absorbed
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis . This leads to cell lysis and death, effectively combating bacterial infections .
Action Environment
The action, efficacy, and stability of (1-Aminocyclohexyl)-phenylmethanol hydrochloride can be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which makes it useful for studying the role of this receptor in various neurological disorders. However, (1-Aminocyclohexyl)-phenylmethanol;hydrochloride also has several limitations. It is highly toxic and can cause serious side effects, which limits its use in animal and human studies. Additionally, (1-Aminocyclohexyl)-phenylmethanol;hydrochloride has a high potential for abuse, which makes it difficult to control in laboratory settings.
Direcciones Futuras
Despite the limitations of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride, it remains an important tool for scientific research. Future studies may focus on developing safer and more effective NMDA receptor antagonists, as well as investigating the potential therapeutic uses of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride for certain neurological disorders. Additionally, research may explore the role of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride in the development of psychiatric disorders and the potential for interventions to prevent or treat these conditions.
Métodos De Síntesis
The synthesis of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and reduction with sodium borohydride. This method yields a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has been extensively studied for its effects on the brain and nervous system. It has been used as a research tool to study the mechanisms of action of other drugs and to better understand the brain's functions. (1-Aminocyclohexyl)-phenylmethanol;hydrochloride has also been used to study the effects of anesthesia and its potential use as a therapeutic agent for certain neurological disorders.
Propiedades
IUPAC Name |
(1-aminocyclohexyl)-phenylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXNCATJKSTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854885-41-9 |
Source


|
| Record name | (1-aminocyclohexyl)(phenyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)
![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)